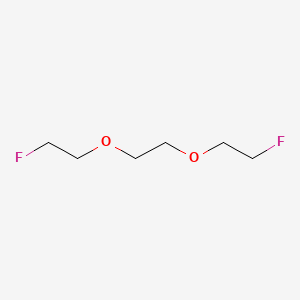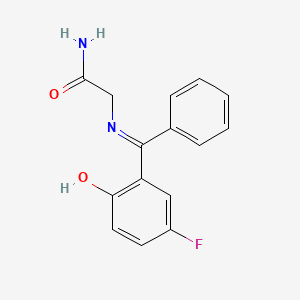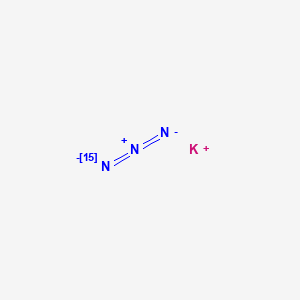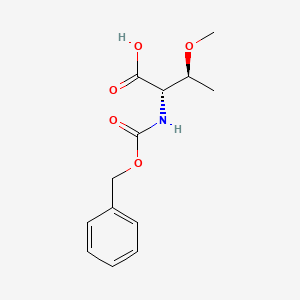
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester is a chemical compound with the molecular formula C45H68O14 and a molecular weight of 833.03 g/mol. It is an intermediate in the synthesis of Amphoteronolide B, a glycon form of Amphotericin B, which are polyene macrolide antibiotics.
準備方法
The preparation of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves several synthetic routes. One common method includes the esterification of Amphoteronolide B with 2-propen-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors and purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
科学的研究の応用
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex polyene macrolide antibiotics, which are important for studying antibiotic mechanisms and developing new antibiotics.
Biology: The compound is used in research to understand the biological activity of polyene macrolides and their interactions with cellular membranes.
Medicine: It serves as a precursor in the synthesis of Amphotericin B derivatives, which are used to treat fungal infections.
Industry: The compound is utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves its conversion to Amphoteronolide B, which then exerts its effects by binding to ergosterol in fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of cellular contents, ultimately causing cell death. The molecular targets include ergosterol and other sterols present in fungal membranes.
類似化合物との比較
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester can be compared with other similar compounds such as:
Amphotericin B: A polyene macrolide antibiotic used to treat fungal infections.
Nystatin: Another polyene macrolide antibiotic with a similar structure and mechanism of action but used primarily for topical applications.
Natamycin: A polyene macrolide used as a food preservative due to its antifungal properties.
The uniqueness of this compound lies in its specific esterification, which provides distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C45H68O14 |
|---|---|
分子量 |
833.0 g/mol |
IUPAC名 |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-3,5,6,9,11,17,33,37-octahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C45H68O14/c1-6-23-57-44(55)42-39(52)29-45(56-5)28-36(49)25-38(51)37(50)22-21-34(47)24-35(48)27-41(53)58-32(4)31(3)43(54)30(2)19-17-15-13-11-9-7-8-10-12-14-16-18-20-33(46)26-40(42)59-45/h6-20,30-40,42-43,46-52,54H,1,21-29H2,2-5H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t30-,31-,32-,33-,34+,35+,36-,37+,38+,39-,40-,42+,43+,45+/m0/s1 |
InChIキー |
POCPIFVVEQBPMS-JWJHNISRSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















